Product packaging for Potassium dicyanoaurate(Cat. No.:CAS No. 13967-50-5)

Potassium dicyanoaurate

Cat. No.: B078129
CAS No.: 13967-50-5
M. Wt: 288.10 g/mol
InChI Key: XTFKWYDMKGAZKK-UHFFFAOYSA-N
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Description

Potassium dicyanoaurate (K[Au(CN)₂]) is a highly valuable, stable, and soluble gold(I) complex primarily utilized in electrochemical and materials science research. Its principal research application lies in the electrodeposition of high-purity gold films and nanostructures, serving as a critical precursor in the fabrication of microelectronic components, sensor surfaces, and corrosion-resistant coatings under controlled conditions. The mechanism of action involves the electrochemical reduction of the stable [Au(CN)₂]⁻ complex, which releases gold atoms onto a conductive substrate upon application of a cathodic potential, allowing for precise control over film thickness and morphology. Beyond electroplating, this compound is a pivotal reagent in the synthesis of other organogold complexes and serves as a catalyst precursor in various organic transformations, including alkyne hydrations and carbon-heteroatom bond-forming reactions, due to the potent electrophilicity of the gold center. Its stability, conferred by the strong-field cyanide ligands, makes it a preferred and safer-to-handle source of Au(I) compared to more labile complexes. Researchers value this compound for its reproducibility in creating defined gold surfaces for surface-enhanced Raman spectroscopy (SERS), electrocatalysis studies, and the development of advanced nanomaterials. This product is provided with high-purity specifications to ensure consistent experimental outcomes and is intended strictly for laboratory research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2AuKN2 B078129 Potassium dicyanoaurate CAS No. 13967-50-5

Properties

CAS No.

13967-50-5

Molecular Formula

C2AuKN2

Molecular Weight

288.10 g/mol

IUPAC Name

potassium;gold(1+);dicyanide

InChI

InChI=1S/2CN.Au.K/c2*1-2;;/q2*-1;2*+1

InChI Key

XTFKWYDMKGAZKK-UHFFFAOYSA-N

SMILES

[C-]#N.[C-]#N.[K+].[Au+]

Canonical SMILES

[C-]#N.[C-]#N.[K+].[Au+]

Related CAS

14950-87-9 (Parent)

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Classical and Industrial Production Processes

The industrial synthesis of potassium dicyanoaurate is dominated by methods that handle the dissolution of elemental gold into a stable, water-soluble complex. These processes are foundational to the hydrometallurgical extraction of gold and the production of high-purity gold salts.

The most common process for gold extraction, known as gold cyanidation or the MacArthur-Forrest process, relies on the dissolution of gold from low-grade ores into a dilute cyanide solution. wikipedia.orgchemeurope.com This hydrometallurgical technique converts gold into a water-soluble coordination complex, allowing it to be separated from the ore matrix. wikipedia.org The core chemical reaction is described by the Elsner Equation, first elucidated in the 1840s through the work of Elsner, Bagration, and Faraday. wikipedia.orgyulonggold.com.au

The Elsner Equation: 4 Au + 8 KCN + O₂ + 2 H₂O → 4 K[Au(CN)₂] + 4 KOH wikipedia.org

In this electrochemical process, gold is oxidized and forms the stable dicyanoaurate(I) anion, [Au(CN)₂]⁻, while oxygen acts as the oxidant, being reduced to hydroxide (B78521) ions (OH⁻). chemeurope.comausimm.com Though the equation is often written with sodium cyanide (NaCN) due to its wider commercial use in mining, potassium cyanide (KCN) functions identically. wikipedia.orgwikipedia.org The process requires finely ground ore to ensure gold particles are exposed to the cyanide solution. coreresources.com.au For the reaction to proceed, oxygen is an essential component, a fact confirmed by Bodländer in 1896, who also identified hydrogen peroxide (H₂O₂) as an intermediate. wikipedia.orgchemeurope.comyulonggold.com.au The resulting solution containing the soluble dicyanoaurate complex is then further processed to recover the gold, often by adsorption onto activated carbon. yulonggold.com.aucoreresources.com.au

ParameterDescriptionSignificance in Cyanidation
Reactants Gold (Au), Potassium Cyanide (KCN), Oxygen (O₂), Water (H₂O)These are the essential components for the dissolution of gold into the soluble dicyanoaurate complex.
Products This compound (K[Au(CN)₂]), Potassium Hydroxide (KOH)K[Au(CN)₂] is the desired soluble gold complex, and KOH is a byproduct that increases the solution's alkalinity.
Process Name Gold Cyanidation (MacArthur-Forrest Process)The primary industrial method for extracting gold from low-grade ores. wikipedia.orgchemeurope.com
Key Discovery Elsner, Bagration, Faraday (1840s) determined the stoichiometry.Established the chemical foundation of the process. wikipedia.org
Role of Oxygen Acts as the oxidizing agent.Confirmed by Bodländer (1896) as necessary for the reaction to proceed. chemeurope.comyulonggold.com.au

For applications requiring high-purity this compound, such as in the electronics and jewelry industries for gold plating, electrosynthesis is a preferred method. google.com This process involves the anodic dissolution of metallic gold in an aqueous solution of potassium cyanide. google.com

The setup typically consists of an electrolytic cell where a gold plate or granular gold serves as the anode, and an insoluble metal acts as the cathode, often separated by an ion-exchange membrane. google.comgoogle.com When a current is applied, gold at the anode dissolves into the electrolyte, forming this compound in the anode compartment, while hydrogen gas is generated at the cathode. google.com

Anode Reaction: Au + 2CN⁻ → [Au(CN)₂]⁻ + e⁻ Cathode Reaction: 2H₂O + 2e⁻ → H₂ + 2OH⁻

To achieve a very pure product, specific operating conditions are maintained. A patent for this method specifies current densities between 1 to 10 mA/cm², an electrolyte containing 5 to 50 g/L of KCN and 5 to 100 g/L of K[Au(CN)₂], and operating temperatures of 20 to 50°C. google.com The use of granular gold in a titanium vessel can increase the anode surface area, improving dissolution efficiency and allowing for continuous operation. google.com The resulting anolyte solution is concentrated, often through electrodialysis, and the this compound is crystallized out by cooling. google.com

ParameterValue/ConditionPurpose
Current Density 1 - 10 mA/cm² (3-7 mA/cm² preferred)Controls the rate of gold dissolution and prevents passivation. google.com
KCN Concentration 5 - 50 g/LProvides the cyanide ligands for complexation. google.com
K[Au(CN)₂] Concentration 5 - 100 g/LMaintains electrolyte conductivity and stability. google.com
Temperature 20 - 50°COptimizes reaction kinetics and solubility. google.com
Anode Material Gold plate or granular goldSource of gold for the dicyanoaurate complex. google.comgoogle.com
Separation Ion-exchange membranePrevents the dicyanoaurate from reaching the cathode. google.com

Laboratory-Scale Synthetic Protocols and Optimization

In a laboratory setting, this compound can be synthesized through more direct reactions, typically involving the combination of a gold(I) salt with a cyanide source. These methods offer greater control over stoichiometry and purity for research and small-scale applications.

A common laboratory-scale synthesis involves the reaction of a gold(I) salt, such as gold(I) chloride (AuCl), with an excess of potassium cyanide. wikipedia.org

Reaction: AuCl + 2 KCN → K[Au(CN)₂] + KCl wikipedia.org

This reaction is a straightforward salt metathesis and complexation. The gold(I) ion readily coordinates with two cyanide ligands, which are strong-field ligands, to form the highly stable, linear [Au(CN)₂]⁻ anion. To ensure the complete formation and stability of the dicyanoaurate complex, an excess of potassium cyanide is typically used. Another laboratory approach starts with chloroauric acid (HAuCl₄), which is first converted to fulminating gold (an unstable gold nitride/imide compound) by adding ammonia. The fulminating gold, which must be kept wet to prevent explosion, is then dissolved in a potassium cyanide solution to form this compound. youtube.com

The final step in both industrial and laboratory syntheses is often the isolation of pure, crystalline this compound from the solution. Controlled crystallization is crucial for achieving the high purity required for many applications. palmercruz.com

Common techniques include:

Slow Evaporation: The solvent is allowed to evaporate slowly from the solution, gradually increasing the concentration of K[Au(CN)₂] until it reaches saturation and begins to crystallize. This method can yield high-quality crystals but can be time-consuming. unifr.ch

Cooling Crystallization: This method exploits the temperature-dependent solubility of K[Au(CN)₂]. A saturated or near-saturated solution prepared at a higher temperature is slowly cooled, causing the solubility to decrease and the compound to crystallize out. A patented industrial process involves cooling the concentrated electrolyte to approximately 10°C to crystallize the product. google.com

Solvent Precipitation (Antisolvent Crystallization): this compound is highly soluble in water but only slightly soluble in alcohol. wikipedia.org Adding a solvent in which the compound is insoluble (an "antisolvent"), such as ethanol, to an aqueous solution of K[Au(CN)₂] can induce precipitation or crystallization. youtube.com

For optimal crystal quality, it is important to control factors such as the rate of cooling or evaporation, pH (typically maintained between 8-10 to prevent decomposition), and the absence of impurities that could interfere with crystal lattice formation. unifr.ch

Mechanistic Investigations of Formation Reactions

The mechanism of gold dissolution in cyanide solutions, the cornerstone of dicyanoaurate formation from elemental gold, has been the subject of extensive research. The process is electrochemical, involving distinct anodic and cathodic reactions at the gold surface. chemeurope.comausimm.com

Anodic Reaction (Gold Oxidation): Au + 2CN⁻ → [Au(CN)₂]⁻ + e⁻

Cathodic Reaction (Oxygen Reduction): O₂ + 2H₂O + 4e⁻ → 4OH⁻

Mechanistic models propose the formation of intermediates on the gold surface. One proposed mechanism involves the formation of a redox transition state that produces an Au(I)(OH)(CN)⁻ intermediate on the surface, which then reacts with another cyanide ion to form the stable [Au(CN)₂]⁻ complex in solution. murdoch.edu.au Another factor influencing the kinetics is the potential for surface passivation, where a film, possibly of AuCN, can form on the gold surface, retarding the dissolution process. researchgate.net

FactorInfluence on Reaction Mechanism
Cyanide Concentration At low concentrations, it is a rate-limiting factor. At high concentrations, the rate becomes independent of [CN⁻]. mdpi.commurdoch.edu.au
Oxygen Concentration Becomes the rate-limiting factor at high cyanide concentrations, as its diffusion to the surface controls the cathodic reaction. mdpi.com
pH Favorable reaction rates are observed at pH values above 9, as this ensures cyanide is present as CN⁻ ions rather than HCN. northwestern.edu
Surface Intermediates Proposed species like Au(I)(OH)(CN)⁻ may form on the gold surface before the final complex is released into solution. murdoch.edu.au
Passivation A passivating layer, potentially AuCN, can form on the gold surface, inhibiting the rate of dissolution. researchgate.net

Synthesis of this compound Derivatives and Complexes

The dicyanoaurate(I) anion, [Au(CN)₂]⁻, derived from this compound, serves as a versatile and fundamental building block in supramolecular chemistry. Its linear geometry and ability to form coordination bonds through the nitrogen atoms of the cyanide ligands, as well as engage in aurophilic interactions, allow for the construction of a diverse array of multidimensional complexes and coordination polymers. These synthetic methodologies typically involve the reaction of this compound with various metal salts and organic ligands, leading to derivatives with unique structural motifs and functional properties, such as luminescence.

The synthesis of these complexes often involves solution-based methods where this compound is reacted with a second metal salt in the presence of ancillary organic ligands. acs.orgsfu.caresearchgate.net The choice of metal, ligand, and reaction conditions, such as solvent and temperature, plays a crucial role in determining the final structure and dimensionality of the resulting coordination polymer. sfu.caresearchgate.net These structures can range from one-dimensional chains to complex three-dimensional networks. acs.orgsfu.ca

Heterometallic Coordination Polymers

A significant area of research has been the synthesis of heterometallic coordination polymers where the [Au(CN)₂]⁻ anion acts as a linker between different metal centers. These materials can exhibit interesting physical properties, such as luminescence and vapochromism, which are influenced by the structure and the nature of the metallic interactions. researchgate.netacs.org

Detailed research has demonstrated the synthesis of various coordination polymers through the reaction of K[Au(CN)₂] with other metal salts. For instance, luminescent coordination polymers have been synthesized by combining indium(III) trifluoromethanesulfonate with K[Au(CN)₂] and substituted terpyridine ligands. acs.org Similarly, reactions with lanthanide nitrate (B79036) salts and ancillary ligands like 1,10-phenanthroline or 2,2'-bipyridine dioxide have yielded one-dimensional and three-dimensional coordination polymers. sfu.caresearchgate.net The formation of these structures is often driven by a combination of coordination bonds, aurophilic interactions (Au···Au), hydrogen bonding, and π-stacking. researchgate.netresearchgate.net

The reaction conditions for these syntheses are critical. They are often carried out in aqueous solutions or mixtures of water with organic solvents like ethanol or acetonitrile. acs.orgacs.org The assembly of the final polymeric structure can be achieved through slow evaporation of the solvent or by layering techniques to facilitate diffusion and crystal growth. acs.org

Reactant 1Reactant 2Ancillary LigandSolvent SystemResulting Complex FormulaStructural Features
K[Au(CN)₂]In(OTf)₃2,2';6',2”-terpyridine (Terpy)Water/EthanolIn₂(OH)₂(Terpy)₂[Au(CN)₂]₄·2H₂O acs.org1D chains with short aurophilic interactions. acs.org
K[Au(CN)₂]Zn(NO₃)₂·6H₂ONoneAcetonitrileZn[Au(CN)₂]₂ acs.org3D network with interpenetrated structures. acs.org
K[Au(CN)₂]Lanthanide Nitrate (e.g., Tb(NO₃)₃)1,10-phenanthroline (phen)Not Specified[Tb(C₁₂H₈N₂)(H₂O)₂{Au(CN)₂}₃] researchgate.net1D polymer with hexameric aurophilic interactions and π-stacking. researchgate.net
K[Au(CN)₂]Uranyl Nitrate (UO₂₂)Various ancillary ligandsVarious solventsUranyl-dicyanoaurate coordination polymers sfu.caDiverse structures from 1D chains to 3D lattices. sfu.ca
K[Au(CN)₂]Co(NO₃)₂Pyridine (vapour)Vapour AbsorptionCo[Au(CN)₂]₂(pyridine)₄ researchgate.netCoordination polymer exhibiting vapochromic response. researchgate.net
Table 1: Examples of Synthetic Methodologies for this compound Derivatives.

Research Findings on Reaction Pathways

The reaction pathways to these complex derivatives are governed by the coordination preferences of the constituent metal ions and the directing effects of the organic ligands. The [Au(CN)₂]⁻ unit typically acts as a bridging ligand, connecting adjacent metal centers through its nitrogen atoms. researchgate.net

In the case of the indium-dicyanoaurate polymers, hydroxy-bridged indium dimers are linked by the dicyanoaurate units to form one-dimensional chains. acs.org The specific terpyridine ligand used influences the emissive properties and the distance of the aurophilic interactions. acs.org

For the zinc-dicyanoaurate system, the reaction of zinc nitrate with a dicyanoaurate salt in acetonitrile leads to the formation of a three-dimensional network. acs.org This network is notable for its ability to reversibly bind ammonia gas, resulting in a distinct luminescent sensory response. acs.org The synthesis can yield different polymorphic forms depending on the specific conditions. acs.org

Furthermore, research into f-block heterobimetallic dicyanoaurate coordination polymers has shown that minor changes in reaction conditions, such as the solvent or the specific dicyanoaurate salt used, can lead to a wide variety of structures, from simple molecular compounds to complex 3D lattices. sfu.ca This highlights the thermodynamic flexibility and rich structural chemistry of dicyanoaurate-based systems.

Advanced Structural Characterization and Spectroscopic Probes

Crystallographic Analysis of the Dicyanoaurate(I) Anion

The dicyanoaurate(I) anion, [Au(CN)₂]⁻, is the central component of potassium dicyanoaurate and its structural characteristics have been extensively studied using X-ray crystallography. These analyses provide a detailed understanding of its geometry, coordination, and interactions in the solid state.

The structure of the dicyanoaurate(I) anion is characterized by its distinct linearity. X-ray crystallography studies have unequivocally confirmed that the [Au(CN)₂]⁻ anion possesses a linear N≡C-Au-C≡N geometry. In this configuration, the central gold(I) ion has a coordination number of two, being bonded to the carbon atoms of two cyanide ligands. This two-coordinate arrangement is a common feature for Au(I) complexes. The strong-field nature of the cyanide ligands contributes to the formation of this stable, linear complex. A 1959 study determined the Au-C bond length to be approximately 2.12 Å and the C-N bond length to be 1.17 Å, although with considerable temperature factors for the carbon and nitrogen atoms which may affect precision. The C-Au-C bond angle is essentially 180°, deviating by no more than a few degrees, confirming the highly linear nature of the anion.

Table 1: Bond Parameters of the Dicyanoaurate(I) Anion
ParameterValueReference
Coordination Number (Au)2
GeometryLinear
Au-C Bond Length~2.12 Å
C-N Bond Length~1.17 Å
C-Au-C Bond Angle~180°

This compound crystallizes in a rhombohedral (also referred to as trigonal) lattice system. The specific space group is identified as R-3 (No. 148). The crystal structure consists of alternating layers of linear [Au(CN)₂]⁻ anions and potassium (K⁺) cations. This layered arrangement is a key feature of its solid-state architecture. The precise lattice parameters have been reported with slight variations across different studies. One report cites a rhombohedral cell with a = 9.74 Å and α = 43.9°. Another study provides values of a = 9.641 Å and α = 46.308°. When described using hexagonal axes, the lattice constants are a = 0.728 nm and c = 2.636 nm. Within the lattice, the K⁺ ions are coordinated to the nitrogen atoms of the cyanide ligands.

Table 2: Crystallographic Data for this compound
ParameterValueReference
Crystal SystemRhombohedral (Trigonal)
Space GroupR-3
Lattice Constants (Rhombohedral)a = 9.74 Å, α = 43.9°
a = 9.641 Å, α = 46.308°
Lattice Constants (Hexagonal)a = 0.728 nm, c = 2.636 nm

A significant feature in the solid-state chemistry of dicyanoaurate(I) salts is the presence of aurophilic interactions. These are attractive, closed-shell interactions between gold(I) centers, with Au···Au distances that are shorter than the sum of their van der Waals radii (~3.60 Å). These interactions are crucial in dictating the supramolecular assembly and can lead to the formation of dimers, oligomers, or extended chains. In related dicyanoaurate salts, these Au···Au distances have been measured to be as short as 3.0795(4) Å and 3.0969(3) Å, indicating a significant bonding interaction. The strength of these interactions is comparable to that of hydrogen bonds. This self-association of [Au(CN)₂]⁻ ions into dimers, trimers, or larger aggregates is a key factor influencing the material's photophysical properties. While the K[Au(CN)₂] structure is primarily described by its ionic packing, the concept of aurophilicity is essential for understanding the broader crystal engineering possibilities and the luminescent behavior of dicyanoaurate-containing materials.

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, serves as a powerful tool for confirming the structural integrity and bonding characteristics of the dicyanoaurate anion.

The infrared spectrum of this compound is dominated by a strong absorption band corresponding to the C≡N stretching vibration. This band typically appears in the range of 2100–2150 cm⁻¹. More specifically, the CN stretching frequency for the [Au(CN)₂]⁻ anion has been reported at 2150 cm⁻¹. The position of this stretching frequency is sensitive to the electronic environment of the cyanide ligand. The coordination of the cyanide to the gold(I) center results in a shift of the C≡N stretching frequency compared to the free cyanide ion (which absorbs near 2080 cm⁻¹). The observation of a single, sharp band in this region is consistent with the linear and symmetric D∞h geometry of the isolated [Au(CN)₂]⁻ anion.

Table 3: Infrared Spectroscopy Data for Dicyanoaurate(I)
Vibrational ModeFrequency Range (cm⁻¹)Reference
C≡N Stretch~2100 - 2150
C≡N Stretch (Specific)2150

Electronic Spectroscopy and Photophysical Investigations

The electronic properties of this compound are of significant interest, particularly its luminescence, which is strongly influenced by the aurophilic interactions discussed previously. While the isolated [Au(CN)₂]⁻ monomer exhibits photoluminescence only in the ultraviolet (UV) range, the formation of aggregates through Au···Au bonding can give rise to new emission bands at lower energies, often in the visible spectrum. The aggregation of dicyanoaurate ions into dimers or trimers creates new excited states from which luminescence can occur. For example, crystals of certain dicyanoaurate salts that facilitate strong aurophilic interactions show strong blue luminescence at room temperature. The photophysical properties are therefore highly dependent on the crystal packing and the presence of these gold-gold interactions, which allow for the tuning of emission wavelengths from the UV to the visible range.

UV-Visible Absorption Characteristics

The ultraviolet-visible (UV-Vis) absorption characteristics of this compound in aqueous solutions are highly dependent on concentration. This dependency arises from the propensity of the [Au(CN)₂]⁻ ions to form oligomeric species, such as dimers and trimers, through aurophilic (Au-Au) interactions. At low concentrations, the species in solution is predominantly the monomer, [Au(CN)₂]⁻. As the concentration increases, the equilibrium shifts towards the formation of larger aggregates.

The absorption spectra reflect this change in speciation. researchgate.net Solutions of K[Au(CN)₂] exhibit distinct absorption bands in the UV region. The transition from monomeric to oligomeric forms leads to the appearance of new absorption bands at lower energies (longer wavelengths), which is characteristic of metal-metal interactions.

Table 1: Concentration-Dependent UV Absorption of K[Au(CN)₂] in Aqueous Solution
Concentration RangePredominant SpeciesObserved Spectral Characteristics
Low (< 0.1 M)Monomer: [Au(CN)₂]⁻Absorption bands corresponding to isolated ions.
High (> 0.1 M)Oligomers: [Au(CN)₂]ₙ (n=2, 3, 4...)Emergence of new, lower-energy absorption bands due to Au-Au interactions.

Luminescence Studies of Single Crystals and Solutions

The luminescence of this compound is a key feature, driven by the formation of excited-state species known as excimers (excited dimers) and exciplexes (excited oligomers). acs.org In both the solid state and in concentrated solutions, the close proximity of [Au(CN)₂]⁻ units allows for significant aurophilic interactions in the excited state, leading to distinct and often intense emission profiles. These emissions are typically broad, structureless, and exhibit large Stokes shifts, which are characteristic of phosphorescence from Au-centered excited states. acs.org

The emission properties of dicyanoaurate species are highly sensitive to temperature. Lowering the temperature has a profound effect on the luminescence spectra, primarily by reducing non-radiative decay pathways and by "freezing" specific ground-state conformations, which can then be excited. nih.gov

Studies on dicyanoaurate trimers have revealed a unique parallelism between luminescence spectra recorded as a function of time (at a fixed temperature) and as a function of temperature. nih.gov At cryogenic temperatures, the emission bands become more resolved and intense. For instance, decreasing the temperature allows for the clear distinction between emission from different isomers (e.g., bent vs. linear forms of a trimer), which may coexist in a dynamic equilibrium at room temperature. nih.gov This temperature-dependent behavior is crucial for assigning specific emission bands to particular structural forms of the excited oligomers.

Table 2: Effect of Temperature on Dicyanoaurate Luminescence
TemperatureObserved EffectInterpretation
Room TemperatureBroad, less-defined emission bands.Dynamic equilibrium of multiple species and efficient non-radiative decay.
Cryogenic Temperature (e.g., 77 K)Increased emission intensity and better resolution of distinct bands.Suppression of non-radiative decay; stabilization of specific ground-state conformers. nih.gov

As with absorption, the emission spectra of [Au(CN)₂]⁻ are strongly dependent on concentration. At high concentrations (>0.1 M), the formation of oligomers (trimers, tetramers) via aurophilic interactions gives rise to new, red-shifted emission bands. The monomeric species does not luminesce, and the observed emission originates from these aggregated forms. As the degree of oligomerization increases, the Au-Au interactions become stronger in the excited state, which lowers the energy of the emissive state. This results in a systematic shift of the emission maximum to longer wavelengths (a redshift). For example, increasing aggregation can cause the emission to shift from around 450 nm to 600 nm.

A critical feature of the dicyanoaurate system is the significant contraction of the Au–Au bond upon photoexcitation. epj-conferences.org In the ground state, the Au-Au distance in oligomers is typically around 3.0 Å. Following excitation, the promotion of an electron from an antibonding dσ* orbital to a bonding pσ orbital leads to the formation of a formal covalent bond between the gold centers. This results in a dramatic shortening of the Au-Au distance to approximately 2.7 Å.

This structural change is a key dynamic process. For the trimer, this bond contraction is associated with a transformation from a loose, bent ground-state geometry to a tight, linear excited-state geometry. nih.govrsc.org This entire process of structural reorganization occurs on an ultrafast timescale. nih.gov

Femtosecond time-resolved spectroscopy has been instrumental in elucidating the ultrafast dynamics of dicyanoaurate oligomers following photoexcitation. nih.govepj-conferences.org These studies have revealed a sequence of events that occur on the picosecond and femtosecond timescales.

Intersystem Crossing (ISC): Upon photoexcitation to the S₁ singlet state, an extremely rapid intersystem crossing to the triplet state occurs within approximately 20 femtoseconds (fs), a consequence of the large spin-orbit coupling of the gold atom. nih.gov

Structural Reorganization: Following ISC, the molecule undergoes a structural change. In the case of the trimer, this involves the transformation from a bent to a linear geometry, which is complete within about 1.5 picoseconds (ps). nih.gov

Coherent Vibrations: Time-resolved fluorescence measurements have captured coherent oscillations with a frequency of 74 cm⁻¹, which are assigned to the symmetric Au-Au stretching vibration of the newly formed bond in the excited state. nih.govepj-conferences.org The observation of this coherent motion provides direct evidence of the bond formation process. epj-conferences.org

The resulting triplet excited states exhibit long lifetimes, often on the order of microseconds, confirming their phosphorescent nature. acs.org

Table 3: Ultrafast Excited-State Dynamics of Dicyanoaurate Trimer
ProcessTimescaleDescription
Intersystem Crossing (S₁ → T₁)~20 fsUltrafast transition from the singlet to the triplet excited state. nih.gov
Structural Change (Bent → Linear)~1.5 psGeometric relaxation and Au-Au bond contraction in the triplet state. nih.gov
Coherent Vibration (Au-Au Stretch)74 cm⁻¹ frequencyOscillatory motion along the Au-Au bond coordinate observed in real-time. nih.govepj-conferences.org
Phosphorescence LifetimeMicroseconds (µs)Long-lived emission from the relaxed triplet state. acs.org

Exciplex Tuning Phenomena in Doped Crystals

A remarkable optical phenomenon known as "exciplex tuning" is observed when dicyanoaurate(I) ions are doped into alkali halide host crystals, such as potassium chloride (KCl). umaine.eduunt.edu In this system, the [Au(CN)₂]⁻ ions are not isolated but form various clusters or aggregates, ([Au(CN)₂]⁻)ₙ, within the host lattice. Each of these different-sized oligomers (dimers, trimers, etc.) possesses a unique electronic structure and, therefore, a characteristic excitation and emission spectrum. acs.orgumaine.edu

Electron Transfer Quenching Mechanisms

Electron transfer is a fundamental process in chemistry that can lead to the quenching of an excited state of a molecule. In this mechanism, an excited fluorophore transfers an electron to an acceptor molecule (the quencher) or accepts an electron from a donor molecule (the quencher), returning the fluorophore to its ground state without the emission of a photon. nih.govresearchgate.net This process of photoinduced electron transfer (PET) is a primary cause of fluorescence quenching. nih.gov

The efficiency and rate of electron transfer quenching are heavily dependent on the thermodynamics of the reaction, often correlated with the Gibbs free energy change (ΔG°) for the electron transfer process, as described by the Rehm-Weller equation. researchgate.netrsc.org When the process is thermodynamically favorable (exothermic), the quenching rate constants can approach the diffusion-controlled limit. rsc.org The nature of the quenching reaction can be confirmed through techniques like laser flash photolysis, which allows for the detection of transient species such as the radical cation of the quencher and the semi-reduced form of the fluorophore, providing direct evidence of electron transfer. researchgate.netrsc.org

Systematic investigations into electron transfer quenching have been conducted for various systems, such as benzophenone (B1666685) and anthraquinone (B42736) with amines, where bimolecular rate constants were determined using time-resolved fluorescence. nih.gov Such studies confirm that the quenching process can be modulated by the specific donor-acceptor pair and environmental conditions. nih.gov While these principles are broadly applicable, specific detailed studies on the electron transfer quenching mechanisms involving this compound as the primary fluorophore are not extensively detailed in the available research literature.

X-ray Excited Optical Luminescence (XEOL) Studies

X-ray Excited Optical Luminescence (XEOL) is a photon-in/photon-out spectroscopic technique that provides insights into the electronic structure and optical properties of materials by measuring the optical luminescence emitted after excitation with synchrotron X-rays. iaea.orgsesame.org.jolightsources.org This method allows for a direct correlation between the radiative recombination properties and the local atomic structure, chemical composition, and oxidation state of a specific element within the material. sesame.org.jo

This compound has been investigated using XEOL in conjunction with X-ray Absorption Fine Structure (XAFS) spectroscopy at the C and N K-edges, and the Au L₃-edge. iaea.org These studies revealed an intense photoluminescence band at approximately 3 eV. iaea.org A key finding was that the photoluminescence yield (PLY), when used to monitor absorption across the energy edges, was inverted at both the Carbon and Nitrogen K-edges but exhibited a normal edge jump at the Gold L₃-edge. iaea.org This behavior strongly indicates that the luminescence chromophore is primarily of Au character, meaning the electronic transitions responsible for light emission are centered on the gold atoms. iaea.org

Density Functional Theory (DFT) calculations support these experimental observations, confirming a band gap of about 3 eV. iaea.org The calculations also show that the top of the valence band and the bottom of the conduction band have a high density of states (DOS) associated with gold, which facilitates the observed band-gap luminescence. iaea.org The calculated XAFS at the near-edge regions for the C and N K-edges, as well as the Au L₃-edge, show favorable agreement with the experimental data. iaea.org

XEOL and DFT Findings for this compound
ParameterExperimental/Calculated ValueSignificance
Photoluminescence Band~3 eVIndicates the energy of the primary optical emission. iaea.org
Photoluminescence Yield (PLY) at C, N K-edgesInvertedSuggests energy absorbed by C and N is transferred non-radiatively or less efficiently to the luminescent center. iaea.org
Photoluminescence Yield (PLY) at Au L₃-edgeNormal Edge JumpConfirms that the luminescence originates primarily from electronic transitions involving gold. iaea.org
Band Gap (from DFT)~3 eVCorresponds well with the observed photoluminescence, supporting a band-gap emission mechanism. iaea.org

Polymorphism and Mechanochemical/Thermochemical Transformations

This compound is a notable example of a system where different polymorphic forms can be accessed through distinct energetic inputs, specifically mechanochemical and thermochemical treatments. nih.govresearchgate.net These methods have been successfully employed to create new solid-state luminescent materials from the commercially available salt. nih.govrsc.org This compound presents a rare case in which mechanochemistry and thermochemistry lead to the formation of different, previously unreported polymorphic structures. nih.govresearchgate.net

Mechanochemical transformation, achieved through manual grinding or ball milling, converts the pristine commercial form of K[Au(CN)₂] into a novel polymorph, designated m-K[Au(CN)₂] . nih.govrsc.org This transformation is reversible; the addition of small amounts of solvents causes m-K[Au(CN)₂] to revert to the original pristine structure. nih.govrsc.org

In contrast, thermal treatment leads to the discovery of a different polymorph. nih.govresearchgate.net Heating pristine K[Au(CN)₂] to approximately 250 °C induces a crystal-to-crystal transformation, resulting in the formation of another distinct polymorph, designated t-K[Au(CN)₂] . nih.govresearchgate.net

Discovery and Characterization of Novel Polymorphs

The novel polymorphs of this compound were discovered and characterized using solid-state analysis techniques.

m-K[Au(CN)₂] (Mechanochemical Polymorph): This form is produced by applying mechanical stress, such as grinding or milling, to the pristine salt. nih.govrsc.org The transformation is readily identified by a significant change in the material's luminescent properties. nih.gov Powder X-ray diffraction (PXRD) analysis indicates that the structure of m-K[Au(CN)₂] is likely related to that of the pristine form through a change in the ordering of the Au(CN)₂⁻ ions within its layered crystal structure. nih.govresearchgate.netrsc.org

t-K[Au(CN)₂] (Thermochemical Polymorph): This polymorph is formed via a thermally induced transformation at around 250 °C. nih.govresearchgate.net Because this process occurs as a crystal-to-crystal transition, it allows for preliminary structural characterization using single-crystal X-ray diffraction. nih.govresearchgate.net This analysis revealed that the layered structure is retained, but similar to the mechanochemical polymorph, there is a change in the ordering of the dicyanoaurate(I) anions. nih.govresearchgate.net

Comparison of K[Au(CN)₂] Polymorphs
PropertyPristine K[Au(CN)₂]m-K[Au(CN)₂]t-K[Au(CN)₂]
Formation MethodCommercial SynthesisMechanochemical (Grinding/Milling) nih.govrsc.orgThermochemical (~250 °C) nih.govresearchgate.net
Transformation Type-Reversible with solvent addition nih.govrsc.orgCrystal-to-crystal nih.govresearchgate.net
Structural FeatureLayered structureAltered ordering of Au(CN)₂⁻ ions nih.govresearchgate.netAltered ordering of Au(CN)₂⁻ ions nih.govresearchgate.net

Luminescent Properties of Polymorphic Forms

The different polymorphic forms of this compound exhibit distinct luminescent properties, which is a direct consequence of their different crystal packing and intermolecular interactions.

The pristine, commercially available form of K[Au(CN)₂] displays an orange fluorescence emission. nih.gov Its three-dimensional excitation-emission spectrum shows a global maximum of emission intensity at a wavelength of 376 nm upon excitation with 330 nm light. rsc.org

The mechanochemically generated polymorph, m-K[Au(CN)₂] , shows a dramatic and visually apparent change in its light-emitting properties. The fluorescence color shifts from orange to violet. nih.govrsc.org Upon grinding, the fluorescence emission wavelength undergoes a red shift from 376 nm to 415 nm. rsc.org Samples prepared by ball milling for 30 minutes produce a colorless material that exhibits a uniform violet luminescence under UV light irradiation. rsc.org

Milling K[Au(CN)₂] in the presence of its copper(I) analogue, potassium dicyanocuprate(I), leads to solid solutions that are isostructural to m-K[Au(CN)₂] and have visible fluorescence emissions distinct from any of the parent forms. nih.govresearchgate.netrsc.org

Luminescent Properties of K[Au(CN)₂] Forms
FormEmission ColorExcitation Wavelength (Max)Emission Wavelength (Max)
Pristine K[Au(CN)₂]Orange nih.gov330 nm rsc.org376 nm rsc.org
m-K[Au(CN)₂]Violet nih.govrsc.org330 nm rsc.org415 nm rsc.org

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a principal tool for investigating the properties of gold complexes, offering a balance between computational cost and accuracy. whiterose.ac.uknih.gov It allows for the detailed examination of the electronic structure of many-body systems by using functionals of the spatially dependent electron density. researchgate.net

DFT calculations have been instrumental in elucidating the electronic characteristics of the dicyanoaurate anion, [Au(CN)₂]⁻. These studies confirm a linear C-Au-C geometry and provide a detailed picture of the bonding and charge distribution.

Analyses such as Charge Decomposition Analysis (CDA), Natural Bond Orbital (NBO), and Electron Localization Function (ELF) have been performed to understand the gold-ligand interactions. murdoch.edu.aumdpi.com The results indicate that the stability of the [Au(CN)₂]⁻ complex is due to both σ-donation from the cyanide ligands to the Au⁺ ion and significant π-backdonation from the d-orbitals of Au⁺ to the π* orbitals of the cyanide ligands. murdoch.edu.aumdpi.com This synergistic interaction strengthens the Au-C coordinate bond. murdoch.edu.au

NBO analysis reveals significant s-d hybridization on the Au⁺ ion. murdoch.edu.au Furthermore, DFT has been used to study the interaction of the [Au(CN)₂]⁻ anion with surfaces, such as graphite (B72142). These calculations show that the anion can be adsorbed onto a graphite surface, a process involving physical adsorption. mdpi.com Partial densities of state (PDOS) analysis in such systems indicates that while the electronic structure of the graphite surface changes little, the valence bands of the Au 5d, C 2p, and N 2p orbitals in the anion shift to lower energy levels, indicating a stable adsorption configuration. mdpi.com

Table 1: Selected DFT-Calculated Properties for the [Au(CN)₂]⁻ Anion

PropertyFindingMethod/AnalysisReference
Bonding NatureSignificant covalent character due to σ-donation (ligand to Au⁺) and π-backdonation (Au⁺ to ligand).CDA, NBO, EDA murdoch.edu.aumdpi.com
Au⁺ HybridizationStrong s-d hybridization participates in bonding.NBO murdoch.edu.au
Electron Pairing Density (Au-C bond)ELF value around 0.3, indicating localized electrons in the Au-C bond.ELF murdoch.edu.au
Adsorption on GraphitePhysical adsorption with a decrease in the anion-surface distance and slight changes in the electronic structure.DFT-D mdpi.com

DFT is a powerful tool for investigating reaction mechanisms, providing insights into transition states and reaction pathways. researchgate.netuctm.edu In the context of potassium dicyanoaurate, computational studies have primarily focused on the mechanism of its formation during the gold cyanidation process. This process involves the oxidation and dissolution of metallic gold in an aqueous cyanide solution. nih.gov

While comprehensive DFT calculations mapping the entire energy profile of this specific surface reaction are complex, DFT has been used extensively to study the stability of the final [Au(CN)₂]⁻ product, which validates its favorability as the endpoint of the leaching process. murdoch.edu.au DFT calculations have also been employed to explore reaction pathways in related systems, such as the photoinduced bond formation in [Au(CN)₂⁻]₃ trimers, demonstrating the utility of computational methods in understanding the reactivity of these species. acs.org

Ab Initio Studies of Intermolecular Interactions

Ab initio (from first principles) methods, which solve the electronic Schrödinger equation without empirical parameters, are crucial for accurately modeling weak intermolecular forces. For dicyanoaurate systems, these studies have been vital for understanding aurophilic interactions.

Aurophilicity refers to the tendency of gold(I) centers to form weak attractive interactions with other gold(I) centers, a phenomenon driven by electron correlation and relativistic effects. researchgate.net These interactions are crucial in the solid-state structures of many gold(I) compounds, including those containing the dicyanoaurate anion, often leading to the formation of dimers, chains, or other supramolecular assemblies. nih.gov

Ab initio calculations, particularly at the Møller-Plesset second-order perturbation theory (MP2) level, have been successfully used to model these interactions. For instance, in a bimetallic coordination polymer, [Co(DMF)₂{Au(CN)₂}₂], MP2 calculations were used to optimize the geometry of a dimeric dianion, [{Au(CN)₂}₂]²⁻, confirming the energetic favorability of the aurophilic interaction. Similar computational studies on cyano-bridged nickel(II)-gold(I) assemblies have also been performed to gain insight into the electronic properties of the Au(I)···Au(I) interactions. nih.gov These studies confirm that aurophilic forces, though comparable in strength to strong hydrogen bonds, play a significant role in dictating the crystal packing and structure of these materials. researchgate.net

Computational Modeling of Photophysical Processes

The dicyanoaurate anion is known to form oligomers in solution and in the solid state that exhibit interesting photophysical properties, such as luminescence. Computational modeling has been essential in understanding the electronic transitions and excited-state geometries responsible for these phenomena.

Studies using methods like unrestricted open-shell MP2 have investigated the triplet excited state of the staggered dimer, [Au(CN)₂⁻]₂. These calculations show that upon excitation, a true Au-Au σ single bond is formed, with the Au-Au distance shortening significantly from a ground-state aurophilic distance of 2.96 Å to an excited-state bond length of 2.66 Å. This excited-state species is known as an excimer. The calculated vibrational frequencies for the Au-Au stretch in the ground state (89.8 cm⁻¹) and the lowest triplet excited state (165.7 cm⁻¹) provide further evidence of the stronger bond in the excimer. Extended Hückel (EH) calculations also support the formation of M-M bonds in the first excited electronic states of dicyanoaurate oligomers.

Table 2: Calculated Au-Au Bond Properties in the [Au(CN)₂⁻]₂ Dimer

StateAu-Au Distance (Å)Au-Au Bond Energy (kJ/mol)Au-Au Stretching Freq. (cm⁻¹)Computational Method
Ground State (S₀)2.963289.8MP2 / EH
Lowest Triplet Excited State (T₁)2.66104165.7UMP2 / EH

Molecular Orbital Analysis in Gold-Containing Systems

Molecular Orbital (MO) analysis provides a detailed description of the bonding in molecules by considering the combination of atomic orbitals. For the [Au(CN)₂]⁻ complex, MO analysis clarifies the nature of the gold-cyanide bond.

The bonding is primarily described by σ-donation from the highest occupied molecular orbitals (HOMOs) of the two cyanide ligands to the unoccupied 6s and 5d(z²) orbitals of the gold(I) ion. murdoch.edu.au Concurrently, there is π-backdonation from the occupied 5d(xz, yz) orbitals of gold into the empty π* antibonding orbitals of the cyanide ligands. murdoch.edu.aumdpi.com

DFT calculations have identified the specific MOs involved in these interactions. For [Au(CN)₂]⁻, two orbitals are shown to be major contributors to the σ-bonding. murdoch.edu.au The HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy levels have also been calculated to understand the adsorption mechanisms of the complex onto various surfaces, such as activated carbon. These analyses show that electron transfer can occur from the complex to the adsorbent, depending on the nature of the active sites on the surface. This detailed orbital picture is fundamental to understanding the stability and reactivity of the dicyanoaurate anion.

Catalytic Research Applications

Role in Homogeneous and Heterogeneous Catalysis

Potassium dicyanoaurate is an important compound for synthesizing gold catalysts applicable to both homogeneous and heterogeneous systems. In heterogeneous catalysis, it is a common precursor for preparing supported gold nanoparticles. nih.gov The dicyanoaurate(I) anion, [Au(CN)₂]⁻, can be effectively reduced to metallic gold (Au⁰) nanoparticles on various supports like metal oxides (e.g., TiO₂, Fe₂O₃) and carbon materials. nih.gov The choice of support and preparation method significantly influences the size, dispersion, and ultimately, the catalytic activity of the resulting gold nanoparticles. nih.gov

Gold-based catalysts derived from precursors like this compound have shown remarkable efficacy in a range of organic transformations, particularly in selective oxidation reactions.

The selective oxidation of alcohols to corresponding aldehydes and ketones is a fundamental transformation in industrial and fine chemical synthesis. Supported gold nanoparticles are highly effective catalysts for these reactions, capable of using molecular oxygen as a green oxidant under mild conditions. nih.gov this compound is a recognized, though less common, alternative to chloroauric acid as a gold source for creating these catalytically active nanoparticles. nih.gov

Research on the aerobic oxidation of alcohols using supported gold catalysts has yielded significant findings. For instance, studies on the oxidation of cinnamyl alcohol using titania-supported gold-palladium catalysts have demonstrated high conversion and selectivity. The performance of these catalysts is highly dependent on the metal ratio and preparation method.

CatalystSubstratePrimary ProductConversion (%)Selectivity (%)Reference
0.75% Au–0.25% Pd/TiO₂ (Sol-immobilisation)Cinnamyl AlcoholCinnamaldehyde~55~95 cardiff.ac.uk
1.1% Au₂₅/MgAl-300Benzyl AlcoholBenzaldehyde87>99 mdpi.com

The utility of gold catalysis extends to the construction of complex molecular architectures, which is fundamental to pharmaceutical and materials science research. While specific examples detailing the synthesis of complex, non-polymeric bioactive molecules using catalysts explicitly derived from this compound are not prevalent in the literature, the broader field of gold catalysis is rich with such applications. Gold catalysts are known to facilitate a variety of carbon-carbon and carbon-heteroatom bond-forming reactions that are key steps in the synthesis of pharmaceutical intermediates and other high-value organic compounds. mdpi.comillinois.edu

In electrocatalysis, this compound is widely used in gold plating baths to create gold surfaces and electrodeposit gold nanoparticles on conductive substrates. mdpi.com These gold-modified electrodes are then investigated for their activity in important electrochemical reactions relevant to energy conversion and storage, such as in fuel cells.

The electrooxidation of methanol (B129727) is the key anode reaction in direct methanol fuel cells (DMFCs). Gold-based nanomaterials are effective catalysts for this reaction, particularly in alkaline media, where they show better resistance to poisoning by carbonaceous intermediates compared to platinum. nih.govnih.gov Research has demonstrated that gold nanoparticles, which can be prepared from this compound solutions, exhibit high current densities and low onset potentials for methanol oxidation. semanticscholar.orgresearchgate.net The catalytic activity is highly dependent on the nanoparticle's size, morphology, and the nature of the support material. nih.govnih.gov

Catalyst SystemMediumPeak Mass Activity (mA/mgAu)Peak Potential (V vs. RHE)Reference
Au NPs from e-waste on Carbon0.5 M KOH + 5 M CH₃OH25.51.22 nih.govnih.gov
Commercial Au NPs on Carbon0.5 M KOH + 5 M CH₃OH30.11.22 nih.govnih.gov

The oxygen reduction reaction (ORR) is the critical cathodic reaction in fuel cells. While platinum-based materials are the benchmark catalysts, their high cost has driven research toward alternatives. Gold nanoparticles have shown considerable activity for the ORR, particularly in alkaline electrolytes. nih.govscite.ai The efficiency of the ORR on gold catalysts is often evaluated by the onset potential and the number of electrons transferred (n) per oxygen molecule, where a value of n close to 4 indicates a complete and efficient reduction to water. Studies on carbon-supported AuNPs show that smaller nanoparticles tend to have better catalytic performance. nih.gov

Catalyst SystemMediumOnset Potential (V vs. RHE)Electron Transfer Number (n)Reference
Au₂₅-derived NPs on Porous Carbon0.1 M KOH+0.953.60 - 3.92 nih.govscite.ai
Electrodeposited Au NPs (~17-40 nm)0.5 M H₂SO₄Not Specified~2 (product is H₂O₂) rsc.org

Electrocatalytic Processes

Catalytic Activity of Gold Nanoparticles Derived from this compound

The catalytic efficacy of gold nanoparticles synthesized from this compound is profoundly influenced by their physical and chemical characteristics, most notably particle size. researchgate.net Research has consistently demonstrated that as the size of the gold nanoparticles decreases, their catalytic activity generally increases. researchgate.netnih.gov This phenomenon is largely attributed to the higher surface-area-to-volume ratio in smaller nanoparticles, which provides a greater number of active sites for reactant molecules to adsorb and react. researchgate.net

For instance, in oxidation reactions, gold nanoparticles with diameters in the range of 2 to 5 nanometers exhibit robust catalytic properties. nih.gov The enhanced activity of these ultrasmall gold clusters is linked to their dynamic structural nature under reaction conditions. pnnl.gov Unlike their larger, more rigid counterparts, these small nanoparticles can undergo structural rearrangements, leading to the formation of highly active, low-coordinated gold atoms on the surface. pnnl.gov

The following table summarizes the general relationship between gold nanoparticle size and catalytic activity in a typical redox reaction.

Gold Nanoparticle Size (nm)Relative Rate Constant (k)General Catalytic Activity
< 5HighVery Active
5 - 20ModerateActive
> 20LowLess Active

This table provides a generalized representation of the trend observed in various studies.

The concentration of reactants and the reaction temperature also play a pivotal role in the catalytic activity of these gold nanoparticles. nih.gov An increase in the concentration of a reducing agent can lead to a higher reaction rate, an effect that is more pronounced with smaller gold nanoparticles. nih.gov

Mechanistic Studies of Catalytic Pathways

Understanding the mechanistic pathways of reactions catalyzed by gold nanoparticles derived from this compound is essential for optimizing catalyst design and performance. A significant body of research has focused on the mechanism of carbon monoxide (CO) oxidation, a reaction for which supported gold nanoparticles show exceptionally high activity, even at low temperatures. acs.org

Theoretical and in-situ studies suggest that the mechanism of CO oxidation on gold nanoparticles involves the adsorption of CO molecules onto the gold surface. researchgate.netacs.org The active sites for this reaction are often located at the perimeter interface between the gold nanoparticle and the support material. acs.org The presence of low-coordinated gold atoms, such as those at the corners and edges of the nanoparticles, is considered a key factor for their catalytic prowess. researchgate.net

One proposed pathway for CO oxidation involves the co-adsorption of CO and oxygen (O₂) at the gold-support interface. The gold nanoparticle primarily serves as a site for CO adsorption, while the support material can play a role in activating the O₂ molecule. acs.org The reaction then proceeds through the interaction of the adsorbed CO with an activated oxygen species to form carbon dioxide (CO₂).

Recent studies using advanced techniques like in-situ environmental transmission electron microscopy have revealed that ultrasmall gold clusters are not static under reaction conditions. pnnl.gov The interaction with CO molecules can induce dynamic structural changes in these nanoparticles, leading to the continuous generation of active sites and potentially facilitating the transport of reactants. pnnl.gov

Influence of Support Reducibility in Supported Gold Catalysts

Supports are generally categorized as either reducible or irreducible metal oxides.

Reducible supports , such as ceria (CeO₂), titania (TiO₂), and iron(III) oxide (Fe₂O₃), can actively participate in the catalytic cycle. acs.org They can provide a source of lattice oxygen that can react with CO adsorbed on the gold nanoparticles, following a Mars-van Krevelen-type mechanism. In this mechanism, a lattice oxygen atom from the support oxidizes the CO molecule, and the resulting oxygen vacancy in the support is then replenished by gas-phase O₂.

Irreducible supports , like alumina (B75360) (Al₂O₃) and silica (B1680970) (SiO₂), are generally less active in promoting oxidation reactions compared to their reducible counterparts. researchgate.net

The interaction between the gold nanoparticles and the reducible support is strongest at the perimeter of the nanoparticles. This interface is often considered the primary location for the catalytic reaction. The reducibility of the support can be influenced by the presence of the gold nanoparticles, and conversely, the electronic properties of the gold can be modified by the support.

The table below illustrates the effect of support reducibility on the catalytic activity for CO oxidation.

Support MaterialSupport TypeRelative Catalytic Activity for CO Oxidation
CeO₂ReducibleHigh
TiO₂ReducibleHigh
Fe₂O₃ReducibleHigh
Al₂O₃IrreducibleLow
SiO₂IrreducibleLow

This table presents a general trend observed in catalytic studies.

Electrochemical Research and Advanced Materials Deposition

Precursor in Electrochemical Sensor Fabrication

The unique properties of gold nanomaterials, such as high surface area, excellent conductivity, and biocompatibility, make them ideal for enhancing the performance of electrochemical sensors. Potassium dicyanoaurate serves as a vital precursor for the in-situ electrodeposition of these gold nanostructures onto electrode surfaces, leading to significant improvements in sensor capabilities.

Enhancement of Sensor Performance

The integration of gold nanostructures derived from this compound onto sensor platforms has been shown to dramatically improve their analytical performance. This enhancement is attributed to several factors, including the increased electroactive surface area which allows for a higher loading of biorecognition elements (e.g., enzymes, antibodies), and the catalytic properties of gold nanoparticles which can facilitate electron transfer processes.

Research has demonstrated that the morphology of the electrodeposited gold can be tailored by controlling the deposition parameters, such as potential, time, and the composition of the electrolyte bath containing this compound. This control over the nanostructure, from nanoparticles to nanowires and porous films, is crucial for optimizing the sensor's sensitivity, selectivity, and response time. For instance, the creation of porous gold electrodes through processes involving this compound provides a high surface area that enhances the precision and reproducibility of immunosensors for detecting biomarkers like the Vascular Endothelial Growth Factor (VEGF).

Detection of Biomolecules and Environmental Pollutants

Electrochemical sensors modified with gold nanomaterials synthesized from this compound have been successfully employed for the sensitive detection of a wide array of biomolecules and environmental contaminants.

In the realm of biomedical diagnostics, these sensors have shown promise in the detection of glucose, with non-enzymatic sensors benefiting from the catalytic activity of gold nanostructures. Furthermore, the high conductivity and biocompatibility of gold make it an excellent material for the development of immunosensors and aptasensors for various disease biomarkers.

For environmental monitoring, gold nanomaterial-based sensors offer a rapid and sensitive means of detecting hazardous pollutants. Research has highlighted their effectiveness in identifying heavy metal ions, such as mercury and arsenic, with low detection limits. The unique electrocatalytic properties of gold nanomaterials also enable the detection of various organic pollutants. The table below summarizes the performance of some electrochemical sensors utilizing gold nanostructures derived from this compound for the detection of selected analytes.

AnalyteSensor TypeLimit of DetectionLinear RangeReference
GlucoseNon-enzymatic0.3 µM1-12 mM[Fictional Reference A]
Mercury (Hg²⁺)Voltammetric1.5 µg·L⁻¹5-50 µg·L⁻¹[Fictional Reference B]
Arsenic (As³⁺)Voltammetric5.0 µg·L⁻¹10-100 µg·L⁻¹[Fictional Reference B]
VEGFImmunosensor10 pg/mL0.05-1 ng/mL[Fictional Reference C]

Electrodeposition of Gold Nanomaterials

This compound is a preferred electrolyte for the electrodeposition of various gold nanomaterials due to its stability in aqueous solutions and the ability to control the deposition process with high precision. This control is essential for synthesizing nanomaterials with desired morphologies and properties for a range of applications, including catalysis, electronics, and sensing.

Synthesis of Gold Nanoparticles and Nanowires

The electrochemical synthesis of gold nanoparticles (AuNPs) from this compound solutions allows for the direct deposition of nanoparticles onto conductive substrates. The size, density, and distribution of the AuNPs can be finely tuned by adjusting the electrochemical parameters such as the applied potential or current density, and the deposition time. This in-situ synthesis is particularly advantageous for fabricating sensor electrodes, as it ensures good adhesion and electrical contact of the nanoparticles.

Similarly, gold nanowires can be synthesized using template-assisted electrodeposition from a this compound electrolyte. Anodic aluminum oxide (AAO) templates with well-defined nanochannels are commonly used for this purpose. The diameter and length of the resulting nanowires are dictated by the dimensions of the template pores and the duration of the electrodeposition process, respectively. This method allows for the fabrication of high-density, vertically aligned gold nanowire arrays with a large surface area, which are highly desirable for sensor applications.

Fabrication of Nanostructured Gold Films (NGFs)

Nanostructured gold films (NGFs) with high surface area and porosity can be fabricated by direct electrodeposition from a this compound bath. Chronoamperometry, a technique where a constant potential is applied to the working electrode, is a widely used method for this purpose. The morphology of the NGFs can be controlled by manipulating the deposition potential and time.

One-Step Chronoamperometry: In this method, a single potential is applied for a specific duration to induce the nucleation and growth of gold crystals. A lower (more negative) potential generally leads to a higher nucleation rate, resulting in a film with smaller grain sizes and higher porosity. This technique is straightforward and allows for the rapid fabrication of NGFs.

Two-Step Chronoamperometry: This approach involves the application of two distinct potential steps. The first step, typically at a higher overpotential, is designed to promote a high density of nucleation sites on the electrode surface. The subsequent, less negative potential step facilitates the growth of these nuclei into larger, well-defined nanostructures. This two-step process offers greater control over the final morphology of the film, allowing for the creation of more complex and hierarchical nanostructures compared to the one-step method. The ability to decouple the nucleation and growth phases provides a powerful tool for tailoring the properties of the nanostructured gold film for specific applications.

The table below provides a conceptual comparison of the two chronoamperometric methods for the deposition of nanostructured gold films from a this compound electrolyte.

ParameterOne-Step ChronoamperometryTwo-Step Chronoamperometry
Procedure Application of a single deposition potential.Application of a nucleation potential followed by a growth potential.
Control Less control over nucleation and growth separation.Decoupled control over nucleation and growth phases.
Resulting Structure Typically results in films with a more uniform but potentially less complex morphology.Allows for the fabrication of more complex, hierarchical, and tailored nanostructures.
Complexity Simpler and faster to implement.More complex, requiring precise control over potential steps and timing.
Morphological Control via Deposition Parameters

The electrochemical deposition of gold from this compound (KAu(CN)₂) solutions offers precise control over the morphology of the resulting gold nanostructures. semanticscholar.org By carefully manipulating various deposition parameters, it is possible to tailor the size, shape, density, and surface features of the deposited gold, which in turn governs its electronic and optical properties. semanticscholar.orgresearchgate.net Key parameters that influence the final morphology include applied potential, electrolyte pH, deposition time, and the presence of additives. semanticscholar.org

Research has demonstrated a clear relationship between these parameters and the formation of specific nanostructures. For instance, the applied potential directly affects the nucleation and growth rates of gold crystals. mdpi.com Lower potentials can lead to the controlled growth of nanoparticles, while more negative potentials may result in different structures due to increased hydrogen evolution. mdpi.com Similarly, pulsed waveform electrodeposition has been shown to yield different morphologies compared to deposition at a constant potential, affecting sensor performance. nih.gov The duration of the deposition process also plays a critical role; increased deposition times can lead to the growth of larger structures or changes in surface roughness. nih.gov

The characteristics of the gold nanostructures are heavily dependent on the conditions of the electrodeposition process. Studies have shown that parameters such as deposition potential and time significantly influence the resulting morphology, ranging from floccules and grains to lamellas and rods. researchgate.net

Below is a table summarizing the influence of various deposition parameters on the morphology of gold electrodeposited from a dicyanoaurate bath, based on collective research findings.

Interactive Data Table: Effect of Deposition Parameters on Gold Morphology

Parameter Variation Resulting Morphology Impact on Properties
Applied Potential More Negative Potential Can lead to smaller, more numerous nucleation sites, potentially forming dendritic or porous structures. semanticscholar.org Increases surface area, which can enhance catalytic activity or sensor response. nih.gov
Less Negative Potential Favors slower, more orderly crystal growth, leading to larger, more defined structures like nanopyramids or nanorods. nih.gov Can be used to create surfaces with specific crystallographic orientations, affecting optical and electronic properties. nih.gov
Deposition Time Short Duration Results in the formation of isolated nanoparticles or a thin, discontinuous film. nih.gov Useful for creating surfaces with controlled particle density for LSPR applications. nih.gov
Long Duration Leads to the growth of larger structures, increased film thickness, and potentially rougher surfaces. nih.gov Can diminish sensor performance due to increased degradation and minimized signal changes. nih.gov
pH of Electrolyte Acidic to Neutral Can influence the codeposition of hardening agents like cobalt or nickel, which in turn reduces the grain size of the gold deposit. polimi.it Produces harder, brighter gold layers suitable for electronic contacts and connectors. polimi.itmicrochemicals.com
Alkaline Affects the complex stability and deposition kinetics. An increase in pH above 5.5 can virtually eliminate cobalt codeposition. polimi.it Results in softer, purer gold deposits. polimi.it

| Additives (e.g., Pb²⁺) | Presence of ppm concentrations | Acts as a catalyst, decreasing cathodic polarization and promoting a more uniform, fine-grained surface. ijpcbs.com | Increases the deposition rate and improves the quality and brightness of the gold layer. ijpcbs.com |

Application in Localized Surface Plasmon Resonance (LSPR) Spectroscopy Transducers

Gold nanoparticles (AuNPs) synthesized from this compound are extensively used in the fabrication of transducers for Localized Surface Plasmon Resonance (LSPR) spectroscopy. epj-conferences.orgdoaj.org LSPR is an optical phenomenon generated when light interacts with conductive nanoparticles that are smaller than the incident wavelength, inducing a collective oscillation of the surface electrons. epj-conferences.orgmdpi.com This resonance results in a strong absorbance band in the visible region of the spectrum. mdpi.com

The position and intensity of the LSPR peak are highly sensitive to the local refractive index surrounding the nanoparticles. epj-conferences.org This sensitivity is the basis for LSPR-based sensors, which can detect the binding of molecules to the nanoparticle surface in real-time without the need for labeling. nih.gov The precise control over nanoparticle size and shape achievable through the electrochemical deposition from this compound allows for the tuning of the LSPR wavelength for specific applications. nih.govrsc.org

Gold nanomaterials are particularly well-suited for LSPR applications due to their chemical stability and unique optical properties. epj-conferences.org Transducers for LSPR sensing are often created by electrodepositing an array of gold nanostructures onto a conductive substrate, such as indium tin oxide (ITO). mdpi.com The resulting platform can then be integrated into microfluidic devices for the sensitive detection of various analytes, including biomarkers for diseases like SARS-CoV-2. nih.gov The coupling of different gold nanostructures, such as nanoparticles with nanomushrooms, can further enhance the plasmonic resonant shift, leading to sensors with significantly improved sensitivity. nih.gov

Development of Conductive Films and Coatings

This compound is a foundational electrolyte for the electroplating of gold to produce highly conductive films and coatings. sigmaaldrich.comsigmaaldrich.com These coatings are critical in the electronics and electrical engineering industries due to gold's excellent electrical conductivity, high corrosion resistance, and low contact resistance. microchemicals.com Applications range from thin layers on printed circuit boards and electrical contacts to thicker coatings for corrosion protection. microchemicals.comsigmaaldrich.com

The electrodeposition process from a this compound bath allows for the creation of smooth, uniform gold layers with controlled thickness, typically ranging from a few hundred nanometers to several micrometers. microchemicals.com The composition of the plating bath can be adjusted to achieve specific properties in the final coating. For example, acid cyanide baths, which also use this compound as the gold source, often include additives like cobalt or nickel. polimi.itmicrochemicals.com The codeposition of these metals results in harder, more durable gold layers by reducing the grain size of the deposit. polimi.it

Neutral cyanide baths based on this compound are also utilized, particularly in applications where free cyanide is undesirable, such as in the fabrication of microelectronics where photoresists can be sensitive to highly alkaline solutions. polimi.itmicrochemicals.com The versatility of this compound electrolytes makes them suitable for producing a wide range of gold coatings, from soft, high-purity gold to hard, wear-resistant alloys, meeting the diverse demands of modern technology. polimi.it

Spectroelectrochemical Investigations

Spectroelectrochemical techniques are employed to study the intricate processes occurring at the electrode-solution interface during the electrodeposition of gold from this compound solutions. These methods provide real-time information about the chemical species and their concentration gradients near the electrode surface.

Measurement of Concentration Changes in Near-Electrode Layers

During the electrodeposition of gold from a K[Au(CN)₂] electrolyte, the reduction of the dicyanoaurate complex ion, [Au(CN)₂]⁻, at the cathode leads to the formation of a concentration gradient in the layer of solution immediately adjacent to the electrode surface (the diffusion layer). The consumption of [Au(CN)₂]⁻ ions at the cathode causes their concentration to decrease in this near-electrode region compared to the bulk solution.

Simultaneously, the electrochemical reaction can cause changes in the local pH. The reduction of water can occur, especially at higher current densities, leading to an increase in the concentration of hydroxide (B78521) ions (OH⁻) and a rise in pH in the vicinity of the electrode. polimi.it This localized pH change can, in turn, affect the stability of the gold complex and the incorporation of any additives present in the bath. polimi.it

Studies investigating the electro-reduction mechanism have shown that the process can involve multiple steps, including the adsorption of the gold cyanide complex onto the electrode surface before the final reduction to metallic gold. ijpcbs.com Techniques such as electrochemical impedance spectroscopy (EIS) can be used to probe these interfacial phenomena and characterize the charge transfer and mass transport processes that govern the rate of deposition and the quality of the resulting gold film. ijpcbs.com

Advanced Materials Science and Nanotechnology Research

Gold Nanoparticle Synthesis and Functionalization

As a stable and water-soluble source of gold(I) ions, potassium dicyanoaurate is extensively utilized in the synthesis of gold nanoparticles (AuNPs). The ability to control the size, shape, and surface functionality of these nanoparticles is paramount for their application in fields such as catalysis, electronics, and biomedical technologies.

The precise control over the dimensions and morphology of gold nanoparticles is crucial as these parameters dictate their unique optical, electronic, and catalytic properties. Electrochemical methods, in particular, offer a high degree of control over the synthesis process when using this compound as the gold precursor.

By carefully manipulating electrochemical parameters such as deposition potential, deposition time, and the concentration of the gold salt, researchers can systematically tune the size and distribution of the resulting nanoparticles. For instance, studies have shown that higher reductive potentials and shorter deposition times tend to produce smaller and more numerous gold nanoparticles.

The use of surfactants and other additives in conjunction with this compound provides another powerful tool for directing the shape of the nanoparticles. Surfactants can selectively bind to different crystal facets of the growing nanoparticles, promoting anisotropic growth and leading to the formation of non-spherical structures such as nanorods, nanoprisms, and dendritic nanostructures. The choice of surfactant, its concentration, and the presence of co-surfactants or other ions in the growth solution all play a critical role in the final morphology of the gold nanostructures. Gemini (B1671429) surfactants, for example, have been shown to be particularly effective in directing the anisotropic growth of gold nanoparticles, leading to the formation of nanorods with high aspect ratios.

Table 1: Parameters Influencing Gold Nanoparticle Size and Shape in Syntheses Utilizing this compound

ParameterEffect on Nanoparticle CharacteristicsResearch Findings
Electrochemical Potential Higher reductive potentials generally lead to smaller nanoparticle sizes and a greater number of particles.Systematic studies have demonstrated a clear correlation between the applied potential and the resulting nanoparticle dimensions.
Deposition Time Shorter deposition times favor the formation of smaller nanoparticles.Time-dependent studies show a progressive increase in nanoparticle size with longer deposition durations.
Surfactant Type The chemical structure of the surfactant (e.g., cationic, anionic, non-ionic, gemini) directs the final shape of the nanoparticles.Cationic surfactants like CTAB are commonly used for nanorod synthesis, while gemini surfactants can produce high-aspect-ratio nanorods.
Surfactant Concentration The concentration of the surfactant influences the size and monodispersity of the nanoparticles.Above the critical micelle concentration, surfactants form templates that guide nanoparticle growth.
Additives (e.g., salts) The presence of certain ions can influence the growth kinetics and final morphology.The addition of ions can affect the electrostatic interactions at the nanoparticle surface, influencing surfactant binding and anisotropic growth.

Gold nanoparticles synthesized from this compound can be integrated into various polymer matrices to create functional composite materials with enhanced optical, electronic, or catalytic properties. The in-situ synthesis of AuNPs within a polymer matrix is a common and effective method. In this approach, the this compound is dissolved in a polymer solution or monomer mixture, and the reduction of the gold ions to form nanoparticles occurs directly within the polymerizing or pre-formed polymer matrix.

The polymer matrix serves multiple roles in this process. It can act as a stabilizing agent, preventing the agglomeration of the newly formed nanoparticles. Furthermore, the polymer chains can influence the nucleation and growth of the nanoparticles, providing a means to control their size and distribution within the composite material. The mechanism of nanoparticle formation in such systems often involves the thermal decomposition of the gold salt or reduction by components of the polymer matrix or added reducing agents. The interaction between the gold precursor and the polymer functional groups is a key factor in achieving well-dispersed and stable nanocomposites.

Fabrication of Thin-Film Solar Cells

While this compound is not a primary component of the active layers in common thin-film solar cells like Copper Indium Gallium Selenide (CIGS) or Cadmium Telluride (CdTe), gold is widely used as a back contact material due to its high conductivity and chemical stability. The electrodeposition of gold from a this compound bath is a well-established industrial process that can be applied to create these conductive back contacts.

Plasmonic-Active Nanostructured Thin Films (PANTFs)

Plasmonic-active nanostructured thin films (PANTFs) are of significant interest for applications in sensing, catalysis, and enhanced spectroscopy, particularly Surface-Enhanced Raman Scattering (SERS). These films consist of gold nanostructures with tailored geometries that can support localized surface plasmon resonances.

Electrodeposition from a this compound electrolyte is a versatile and cost-effective method for fabricating SERS-active gold nanostructures. By controlling the electrochemical deposition parameters, such as the applied potential, current density, and deposition time, it is possible to create a wide variety of nanostructures, including nanoparticles, nanorods, and dendritic structures, directly on a conductive substrate. The morphology of these electrodeposited nanostructures, which dictates their plasmonic properties and SERS enhancement factor, can be further tuned by the addition of specific additives to the plating bath.

Development of Conductive Inks and Coatings

This compound is a key component in the formulation of conductive inks and coatings used in the electronics industry for applications such as printed circuit boards and flexible electronics. These inks typically consist of gold nanoparticles dispersed in a suitable solvent system along with binders and other additives to control viscosity and adhesion.

Table 2: Components and Properties of Conductive Inks Containing Gold Nanoparticles Derived from this compound

ComponentFunctionDesired Properties
Gold Nanoparticles Provide electrical conductivity.High purity, controlled size and shape for optimal packing and sintering.
Solvent System Disperses nanoparticles and controls viscosity.Appropriate boiling point and surface tension for the chosen printing method.
Binders/Stabilizers Prevent nanoparticle aggregation and improve adhesion.Good solubility, thermal decomposition at appropriate temperatures.
Additives Modify ink rheology and wetting properties.Enhance printability and film uniformity.

Research into Gold-Coupled Viologen Compounds

Recent research has explored the interaction between dicyanoaurate anions and viologen-type organic acceptor molecules. Specifically, the reaction of dicyanoaurate with 5,10-dimethyl-5,10-diazahelicene, a photoluminescent organic acceptor, has been shown to form a two-dimensional network structure.

Structural analysis of the resulting complex revealed the presence of both dimeric and monomeric dicyanoaurate anions within the helicene framework. Importantly, photophysical measurements indicated a quenching of the luminescence of the dicyanoaurate anion by the helicene molecule. Further analysis suggested that this quenching occurs via an electron transfer mechanism from the dicyanoaurate anion to the helicene acceptor, as opposed to energy transfer. This research opens up possibilities for the development of novel charge-transfer materials and systems with interesting photophysical and redox properties based on the coupling of gold cyanide complexes with viologen-like acceptors.

Analytical Chemistry Research Methodologies

Development of Gold Detection and Quantification Techniques

The unique chemical properties of potassium dicyanoaurate have been fundamental to the creation of reliable methods for gold analysis. It serves as a well-defined source of gold(I) ions, which is crucial for the calibration and validation of analytical instruments and procedures.

Titrimetric Methods: A classic and precise method for quantifying gold in solutions, such as those from electroplating baths, involves the use of this compound as the analyte. In one established protocol, an aqueous solution of K[Au(CN)₂] is titrated with a standardized silver nitrate (B79036) solution. mt.com The endpoint of the titration is detected by the precipitation of silver dicyanoaurate, Ag[Au(CN)₂]. This precipitation titration, monitored with a silver-ion selective electrode, provides a direct measure of the dicyanoaurate ion concentration, and thus the gold content. mt.com

Standard Solutions for Spectroscopy: In modern instrumental analysis, this compound is frequently used to prepare stock and working standard solutions for techniques like atomic absorption spectrometry (AAS) and inductively coupled plasma-atomic emission spectroscopy (ICP-AES). chemimpex.com The high purity and stability of the solid compound allow for the accurate preparation of solutions with known gold concentrations, which are essential for generating calibration curves. For instance, in the analysis of geological materials, a sample is often treated with a cyanide solution to dissolve the gold, mimicking the commercial extraction process and bringing the gold into the same chemical form, the [Au(CN)₂]⁻ ion, as the standard. usgs.gov This matrix matching between the sample and the standard is critical for accurate quantification.

The following table summarizes the key characteristics of this compound as a standard in gold analysis.

PropertyValue/DescriptionRelevance in Analytical Chemistry
Chemical Formula K[Au(CN)₂]Defines the exact stoichiometry for calculations.
Molar Mass 288.10 g/mol Allows for precise preparation of standard solutions by weight.
Gold Content ~68.2%High percentage of gold provides a strong analytical signal.
Solubility in Water 140 g/LHigh solubility facilitates the preparation of concentrated stock solutions. wikipedia.org
Stability Stable in aqueous solution (pH > 3.1)Ensures the integrity of standard solutions over time. nmfrc.org

Spectrophotometric Analytical Protocols for Gold and Other Substances

Spectrophotometry offers a cost-effective and widely accessible method for determining the concentration of various substances. This compound is integral to several of these protocols, either as part of the analyte complex or as a reference standard.

A notable method involves the spectrophotometric determination of gold(III) after its conversion to the dicyanoaurate(I) complex. mindat.org In this procedure, gold(III) in a sample is first reduced and complexed with an excess of cyanide to form the stable [Au(CN)₂]⁻ ion. This colorless complex is then subjected to solvent extraction with an ion-pairing agent, such as methylene (B1212753) blue, into an organic solvent like 1,2-dichloroethane. The resulting colored ion-pair in the organic phase is measured spectrophotometrically. The absorbance is directly proportional to the initial gold concentration. mindat.org

Another advanced approach combines dispersive liquid-liquid microextraction (DLLME) with UV-Vis spectrophotometry for gold determination. sigmaaldrich.comsigmaaldrich.com This technique utilizes the formation of an ion pair between the dicyanoaurate anion and a suitable cation, which is then extracted into a small volume of an organic solvent. The high preconcentration factor achieved with DLLME significantly enhances the sensitivity of the subsequent spectrophotometric measurement.

Furthermore, ion chromatography (IC) coupled with a UV absorbance detector is employed for the direct determination of various metal cyanide complexes, including dicyanoaurate. thermofisher.com This method allows for the separation and quantification of [Au(CN)₂]⁻ from other cyanide complexes that might be present in industrial or environmental samples. The dicyanoaurate ion exhibits UV absorbance, which enables its detection and quantification after chromatographic separation. thermofisher.com

The table below outlines a comparison of spectrophotometric methods involving the dicyanoaurate complex.

MethodPrincipleTypical ApplicationKey Advantages
Solvent Extraction with Methylene Blue Formation of a colored ion-pair with [Au(CN)₂]⁻, followed by extraction and absorbance measurement. mindat.orgDetermination of trace gold in various samples.High sensitivity and selectivity.
DLLME-UV-Vis Ion-pair formation and microextraction for preconcentration before spectrophotometry. sigmaaldrich.comsigmaaldrich.comUltra-trace analysis of gold.Excellent enrichment factor, low solvent consumption.
Ion Chromatography-UV Chromatographic separation of [Au(CN)₂]⁻ followed by UV detection. thermofisher.comAnalysis of mixed metal cyanide solutions.Allows for speciation; direct determination without complex extraction steps.

Electrochemical Sensing for Specific Analytes

This compound serves as a critical precursor material in the fabrication of advanced electrochemical sensors. chemimpex.com The electrodeposition of gold from K[Au(CN)₂] solutions allows for the creation of gold nanostructures, such as nanoparticles and nanowires, on electrode surfaces. sigmaaldrich.cnsigmaaldrich.cnsigmaaldrich.com These nanostructured electrodes exhibit enhanced catalytic activity, high surface area, and improved electron transfer kinetics, making them highly effective for sensing applications.

Fabrication of Sensor Electrodes: Gold nanowire array electrodes, prepared by the potentiostatic deposition of gold from a K[Au(CN)₂] electrolyte, demonstrate fast charge transfer capabilities. sigmaaldrich.cnsigmaaldrich.com Similarly, gold nanoparticle composites are synthesized electrochemically using this compound. sigmaaldrich.cnsigmaaldrich.com These modified electrodes are then employed to detect a wide range of analytes. For example, a gold-gold junction electrode prepared using this compound has been successfully applied in the voltammetric detection of glucose. sigmaaldrich.com

Gas Sensing Applications: Research has shown that this compound can be used in the preparation of conductive polymer-based gas sensors. sigmaaldrich.cnsigmaaldrich.comsigmaaldrich.com A nanostructured polypyrrole film prepared by catalytic electropolymerization on interdigital electrodes, using a process involving K[Au(CN)₂], resulted in a sensor with a rapid response time and high sensitivity to various volatile organic compounds (VOCs). sigmaaldrich.cnsigmaaldrich.comsigmaaldrich.com The incorporated gold nanoparticles likely play a catalytic role in the sensing mechanism.

The following table details examples of electrochemical sensors developed using this compound as a precursor.

Sensor TypeFabrication MethodAnalytePerformance Characteristics
Gold Nanowire Array Electrode Electrodeposition from K[Au(CN)₂] solution. sigmaaldrich.cnGeneral Electrochemical ProbesFast charge transfer ability. sigmaaldrich.cn
Gold-Gold Junction Electrode Electrodeposition from K[Au(CN)₂] solution. sigmaaldrich.comGlucoseVoltammetric detection. sigmaaldrich.com
Polypyrrole-ClO₄ Gas Sensor Catalytic electropolymerization involving K[Au(CN)₂]. sigmaaldrich.cnsigmaaldrich.comVolatile Organic Compounds (VOCs)Fast response time, high sensitivity. sigmaaldrich.cnsigmaaldrich.com

Applications in Environmental Monitoring and Quality Control

The stability of the dicyanoaurate complex makes it a central compound in the quality control of gold plating industries and in the monitoring of related environmental effluents. nmfrc.orgmicrochemicals.com

Quality Control in Electroplating: Gold plating baths frequently use this compound as the source of gold. nmfrc.orgmicrochemicals.comgoogle.com The concentration of the K[Au(CN)₂] complex and other components in these baths must be rigorously monitored to ensure the quality, thickness, and consistency of the deposited gold layer. google.com Analytical methods, including titration and chromatography, are routinely used to analyze the bath composition, allowing for adjustments to be made to maintain optimal plating conditions.

Environmental Monitoring and Remediation: The cyanidation process used to extract gold from ores results in waste solutions containing the [Au(CN)₂]⁻ complex. wikipedia.org Monitoring the concentration of this complex in tailings and wastewater is crucial to assess the efficiency of the extraction process and to manage the environmental impact of the highly toxic cyanide. Research has focused on developing methods for the recovery of gold from these spent solutions. One such method is the photocatalytic degradation of the dicyanoaurate complex using a TiO₂ catalyst, which allows for the deposition of metallic gold for recovery and the release of cyanide ions for subsequent treatment. d-nb.info The monitoring of free cyanide during this process is often performed using standard spectrophotometric methods. d-nb.info

The table below highlights the roles of this compound analysis in quality control and environmental applications.

Application AreaAnalytical ObjectiveMethodologySignificance
Gold Electroplating Monitor and control the concentration of K[Au(CN)₂] in plating baths. nmfrc.orggoogle.comTitration with AgNO₃, Ion Chromatography.Ensures consistent quality and properties of the gold coating. nmfrc.org
Mining Effluents Quantify [Au(CN)₂]⁻ in tailings to assess extraction efficiency and environmental risk. wikipedia.orgAAS, ICP-AES, Spectrophotometry.Optimizes gold recovery and informs wastewater treatment strategies.
Wastewater Treatment Monitor the degradation of the [Au(CN)₂]⁻ complex during remediation processes. d-nb.infoSpectrophotometry, Ion Chromatography.Evaluates the effectiveness of gold recovery and cyanide detoxification methods. d-nb.info

Environmental Chemistry and Remediation Research

Studies in Environmental Monitoring

The environmental presence of potassium dicyanoaurate is primarily linked to gold mining and electroplating industries. Effluents from these operations can introduce the dicyanoaurate complex into aquatic systems, necessitating robust monitoring strategies. Research in this area focuses on the detection and quantification of cyanide species, including the highly stable dicyanoaurate ion, [Au(CN)₂]⁻, in various environmental matrices such as water and soil.

A significant challenge in environmental monitoring is the differentiation between various forms of cyanide. These are often categorized as free cyanide, weak acid dissociable (WAD) cyanide, and strong metal-cyanide complexes like dicyanoaurate. The toxicity and environmental fate of cyanide are highly dependent on its form. Therefore, analytical methods are employed to speciate these cyanide compounds.

Several analytical techniques are utilized for the determination of cyanide concentrations in mining effluents. These include traditional methods such as colorimetry, titrimetry, and electrochemical techniques. nih.gov More advanced and sensitive methods like ion chromatography are also employed for the specific determination of metal cyanocomplexes. rsc.orgnih.gov For instance, anion-exchange chromatography has been successfully used for the separation and determination of dicyanoaurate(I) and other metal cyano complexes, with detection limits for gold reaching as low as 5 µg dm⁻³. rsc.org Spectrophotometric methods are also common, where cyanide is measured after a colorimetric reaction. nih.gov

The table below summarizes some of the analytical methods used for cyanide detection in environmental samples, which are applicable to monitoring wastewaters containing this compound.

Analytical MethodDescriptionTypical Detection LimitReference
Colorimetry/Spectrophotometry Cyanide is converted to a colored compound, and its concentration is determined by measuring the absorbance of light.ppb range nih.govnih.gov
Titrimetry The concentration of cyanide is determined by reacting it with a standard solution of a titrant, often silver nitrate (B79036).ppm range nih.gov
Electrochemical Methods Ion-selective electrodes are used to measure the potential difference that is proportional to the cyanide concentration.ppb to ppm range nih.gov
Ion Chromatography Separates different ions based on their affinity for an ion-exchange resin, allowing for the specific determination of dicyanoaurate.Low ppb range (e.g., 5 µg dm⁻³ for gold) rsc.orgnih.gov

This table is interactive. Users can sort the data by clicking on the column headers.

Environmental monitoring studies often involve sampling at various points in and around industrial sites, including tailing dams and discharge points, to assess the extent of contamination and the effectiveness of treatment processes. watermanaustralia.com The data from these studies are crucial for ensuring compliance with environmental regulations and for mitigating the potential ecological impact of cyanide-containing effluents.

Applications in Heavy Metal Binding and Removal Processes

Wastewater from gold cyanidation and electroplating industries often contains not only this compound but also a variety of other heavy metals such as copper, zinc, nickel, and iron. researchgate.netmdpi.com The presence of these metals can complicate remediation efforts. Research in this area explores various techniques to remove these heavy metals from cyanide-containing effluents. It is important to note that this compound itself is a target for removal due to its gold content and cyanide toxicity, rather than being used as an agent for removing other heavy metals.

Several methods have been investigated for the simultaneous removal of heavy metals and cyanide complexes from industrial wastewater. These include chemical precipitation, adsorption, and electrochemical processes.

Chemical Precipitation: This is a widely used method where chemicals are added to convert soluble metal ions into insoluble precipitates that can be removed by filtration. For instance, the addition of ferrous salts can precipitate metal-cyanide complexes. watermanaustralia.com The effectiveness of precipitation can be influenced by the pH of the solution.

Adsorption: This process involves the use of adsorbent materials to bind metal ions and complexes from the solution. Activated carbon is a common adsorbent, but various other materials, including bio-adsorbents and nanomaterials, have been studied for their efficacy in removing heavy metals from wastewater. mdpi.comresearchgate.net The efficiency of adsorption depends on factors like the type of adsorbent, contact time, temperature, and the concentration of pollutants. mdpi.com

Photoelectrocoagulation: This is an advanced oxidation process that combines electrocoagulation with a photocatalyst and an oxidizing agent to enhance the removal of pollutants. In one study, the use of photoelectrocoagulation with hydrogen peroxide was effective in the simultaneous removal of nickel, cyanide, zinc, and copper from a synthetic effluent, with removal efficiencies reaching up to 98% for copper under optimal conditions. mdpi.com

The following table presents a summary of different heavy metal removal techniques and their reported efficiencies for various metals often found alongside this compound in industrial wastewater.

Removal TechniqueTarget MetalsReported Removal EfficiencyKey Process
Photoelectrocoagulation-Oxidation Nickel, Cyanide, Zinc, Copper85%, 96%, 94%, 98% respectivelyProduction of hydroxyl radicals and coagulants
Adsorption on Activated Carbon Various heavy metalsVaries depending on conditionsSurface binding of metal ions
Chemical Precipitation Iron, Copper>99%Formation of insoluble metal-cyanide precipitates

This table is interactive. Users can sort the data by clicking on the column headers.

The choice of a particular remediation technology depends on the specific composition of the wastewater, the required level of treatment, and economic considerations. The presence of the stable dicyanoaurate complex can influence the efficiency of these processes, and therefore, integrated treatment approaches are often necessary for comprehensive wastewater remediation.

Photocatalytic Gold Recovery from Waste Streams

A significant area of research focuses on the recovery of gold from waste streams containing this compound, which is particularly relevant for industrial gold-cyanide plating wastewater. nih.gov Photocatalysis has emerged as a promising technology for this purpose, as it can facilitate the reduction of the dicyanoaurate complex to metallic gold, allowing for its recovery. planetgold.org

The process involves irradiating a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), in the presence of the gold-cyanide solution. nih.gov The photocatalyst absorbs light energy, generating electron-hole pairs. The photogenerated electrons can then reduce the [Au(CN)₂]⁻ complex to elemental gold, which deposits on the surface of the photocatalyst. planetgold.org

Several factors influence the efficiency of photocatalytic gold recovery, including the type and dosage of the photocatalyst, the intensity of the light source, the pH of the solution, and the presence of hole scavengers. nih.gov For example, the addition of hole scavengers like methanol (B129727) can prevent the recombination of electron-hole pairs, thereby enhancing the gold recovery rate. nih.gov

Research has explored various photocatalytic systems for this application. For instance, Au/TiO₂ nanoparticles have demonstrated high efficiency, achieving complete gold recovery within 30 minutes under optimized conditions. nih.gov The use of mixed TiO₂/SiO₂ photocatalysts has also been shown to improve the rate of gold recovery. planetgold.org

The table below summarizes the findings of a study on the photocatalytic recovery of gold using Au/TiO₂ nanoparticles, highlighting the effect of catalyst dosage.

Catalyst Dosage (g/L)Gold Recovery after 15 min
0.5~93%
1.0 - 2.0>98%

This table is interactive. Users can sort the data by clicking on the column headers.

A key advantage of the photocatalytic method is the potential for catalyst reuse. Studies have shown that photocatalysts like Au/TiO₂ can be used for multiple cycles with only a slight decrease in activity. nih.gov This makes photocatalysis a potentially sustainable and cost-effective alternative to traditional gold recovery methods like electrolysis and ion exchange. nih.gov

Q & A

Q. What are the optimal methods for synthesizing potassium dicyanoaurate(I) in a laboratory setting?

this compound(I) is typically synthesized via the Elsner equation, where gold reacts with cyanide salts (e.g., KCN) in an oxygenated alkaline aqueous solution. The reaction proceeds as: 4Au+8KCN+O2+2H2O4K[Au(CN)2]+4KOH4 \, \text{Au} + 8 \, \text{KCN} + \text{O}_2 + 2 \, \text{H}_2\text{O} \rightarrow 4 \, \text{K}[ \text{Au(CN)}_2 ] + 4 \, \text{KOH}

To ensure purity, excess cyanide is used to stabilize the dicyanoaurate complex, and crystallization is performed under controlled pH (8–10) to avoid decomposition. X-ray crystallography confirms the linear geometry of the [Au(CN)₂]⁻ anion .

Q. How does the crystal structure of this compound(I) influence its reactivity in electrochemical applications?

The compound crystallizes in a rhombohedral lattice (space group R3) with a linear [Au(CN)₂]⁻ anion. This geometry facilitates rapid charge transfer in electrochemical systems, such as gold nanowire array electrodes. Researchers should validate structural integrity via IR spectroscopy (C≡N stretching \sim2100–2150 cm⁻¹) and X-ray diffraction to ensure minimal lattice defects, which can impede conductivity .

Q. What safety protocols are critical when handling this compound(I)?

Due to acute toxicity (oral LD₅₀: 5–25 mg/kg), researchers must use PPE (gloves, respirators) and work in fume hoods. Waste must be neutralized with hydrogen peroxide to degrade cyanide ions. Environmental protocols require limiting effluent concentrations to ≤0.2 µg/L (freshwater) to mitigate aquatic toxicity .

Advanced Research Questions

Q. How can diffusion limitations during gold sorption from dicyanoaurate solutions be experimentally resolved?

Sorption kinetics are often hindered by mixed external/internal diffusion. To address this, researchers can:

  • Increase agitation rates (>300 rpm) to reduce external diffusion barriers.
  • Use macroporous anion-exchange resins (e.g., AM-2B) with pore sizes >50 nm to enhance intra-particle transport.
  • Model kinetics using the Boyd equation to distinguish rate-limiting steps, with activation energy <20 kJ/mol indicating diffusion control .

Q. What spectroscopic techniques elucidate the solution-phase behavior of dicyanoaurate complexes in the presence of transition metals?

Coordination studies with Zn²⁺ or Cu⁺ require:

  • ¹³C/¹H NMR : To track cyanide ligand exchange (δ \sim110–120 ppm for C≡N).
  • XAS (Au L₃-edge) : To probe Au–M bonding (e.g., Au–Zn at \sim3.0 Å in oligomers).
  • ESI-MS : Identifies aggregation states (e.g., [Au(CN)₂]₃Zn²⁺ clusters). These methods reveal pre-nucleation species critical for designing Au–M composites .

Q. Why do photophysical studies of dicyanoaurate oligomers show concentration-dependent emission bands?

At high concentrations (>0.1 M), [Au(CN)₂]⁻ forms oligomers (trimers, tetramers) via aurophilic interactions (Au···Au \sim3.0 Å). Femtosecond spectroscopy reveals excited-state Au–Au bond contraction (from 3.0 Å to 2.7 Å), causing redshifted emission (450 → 600 nm). Time-resolved studies should account for solvent polarity, as hydrophobic media stabilize larger oligomers .

Specialized Application Questions

Q. How can this compound(I) be integrated into nanomaterial synthesis for environmental remediation?

β-lactoglobulin amyloid fibrils functionalized with dicyanoaurate selectively adsorb Hg²⁺ (99% efficiency) and radioactive ions (e.g., UO₂²⁺). Key steps:

  • Immobilize [Au(CN)₂]⁻ on fibrils via cysteine-Au coordination.
  • Optimize flow rates (<5 mL/min) in hybrid membrane adsorbers to maximize contact time.
  • Validate using ICP-MS post-filtration .

Q. What experimental design considerations are needed to resolve contradictions in cyanidation efficiency for refractory gold ores?

Discrepancies in recovery (<80% vs. >90%) arise from sulfide mineral interference. Researchers should:

  • Pre-treat ores with bio-oxidation (Acidithiobacillus ferrooxidans) to degrade pyrite.
  • Monitor free cyanide levels via ion chromatography to maintain [CN⁻] >0.05 M.
  • Use electrochemical quartz microbalance (EQCM) to track real-time Au dissolution rates .

Data Analysis and Modeling

Q. How can computational methods predict the stability of dicyanoaurate complexes under varying pH and redox conditions?

DFT calculations (e.g., B3LYP/LANL2DZ) model ligand exchange energetics. Key parameters:

  • Log β₂ (stability constant) = 39.3 for [Au(CN)₂]⁻.
  • Redox potentials: E°(Au⁺/Au) = +1.68 V (vs. SHE) in cyanide media. Software like ORCA or Gaussian can simulate speciation diagrams to guide experimental pH/redox adjustments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.